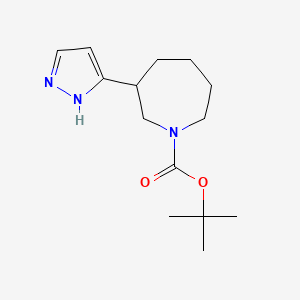

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1H-pyrazol-5-yl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUCEDVVICPVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation

Azepane derivatives are typically synthesized via cyclization reactions. For example:

-

Nucleophilic substitution : Azepane precursors can be formed by reacting amines with halogenated intermediates under basic conditions.

-

Reductive amination : Ketone intermediates may undergo reductive amination with ammonia or primary amines using sodium borohydride or diisobutylaluminum hydride (DIBAL-H).

Example :

In a reported procedure, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone was reduced using sodium borohydride in ethanol/THF, yielding a diastereomeric mixture of chloro-hydroxy-amino products. This step highlights the importance of stereochemical control during intermediate synthesis.

Boc Protection

The azepane nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride):

-

Solvent-free conditions : Boc protection of imidazole derivatives proceeds efficiently at 80°C under vacuum, yielding 92% product.

-

Solvent-based methods : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, with yields exceeding 90%.

Example :

tert-Butyl 1H-imidazole-1-carboxylate was synthesized by reacting imidazole with Boc anhydride under solvent-free conditions, achieving 92% yield.

One-Pot Multicomponent Reactions

Modern approaches emphasize atom economy and reduced steps. For instance:

(3+3) Annulation for Pyrazole Formation

Nitrile imines generated in situ from hydrazonoyl bromides react with mercaptoacetaldehyde to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazines, which undergo dehydration and ring contraction to yield pyrazoles.

Key Reaction :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 2-Bromo-4-methyl-thiazole | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol | 4-Methyl-2-(pyrazol-3-yl)thiazole | 66–85% |

Cascade Reactions

Sequential steps such as cycloaddition, oxidation, and ring contraction can be combined. For example, nitrile imines and acetylene surrogates form pyrazoles via electrocyclic intermediates.

Stereochemical Control Strategies

Achieving enantiopurity is critical for pharmaceutical applications. Reported methods include:

Chiral Auxiliary Approaches

-

Resolution of racemic mixtures : Diastereomeric salts or chiral chromatography isolate enantiomers.

-

Asymmetric catalysis : Transition-metal catalysts (e.g., Pd, Rh) enable enantioselective cross-couplings.

Example :

In a synthesis of (2S,3S)-1-chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane, sodium borohydride reduction of a ketone intermediate yielded 56% product with 95.9% purity.

Stoichiometric Chiral Induction

Alternative Routes and Modifications

Derivatives of the target compound are synthesized by modifying the pyrazole or azepane rings:

Pyrazole Functionalization

Azepane Ring Expansion

-

Ring-opening metathesis : Azepane precursors may be formed from smaller rings via olefin metathesis.

Critical Challenges and Solutions

Summary of Key Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or azepane ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole or azepane derivatives.

Scientific Research Applications

Chemistry: : tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: : In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the design of bioactive molecules and drug candidates.

Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound in medicinal chemistry for the development of new drugs.

Industry: : In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

- Ring Size : The piperidine analogue (EN300-383771) has a six-membered ring, reducing conformational flexibility compared to the seven-membered azepane in the target compound .

- Biological Implications : Smaller rings like piperidine are more rigid and commonly used in drug design (e.g., for dopamine receptor ligands), whereas azepane’s flexibility may improve binding to less-conserved targets.

Synthesis : Both compounds likely share synthetic routes involving tert-butyl carbamate protection and pyrazole coupling, though azepane synthesis may require longer reaction times due to steric hindrance.

Methanesulfonamide Derivative: N-(1H-Pyrazol-3-yl)methanesulfonamide

Functional Group Contrast :

Spectroscopic Data :

- 1H NMR : δ 11.67 (s, 2H, NH), 7.64 (d, J = 2.3 Hz, pyrazole-H), 3.02 (s, 3H, CH3) .

- MS : [M + H]+ = 162 (C4H8N3O2S) .

Bromopyridinyl-Containing Compound: tert-Butyl {4-[3-(2-Bromopyridin-4-yl)-3-oxopropanoyl]phenyl}carbamate

Key Features :

- Halogen Substituent : The bromine atom enables halogen bonding, a critical interaction in molecular recognition and crystal engineering .

- Ketone Functionality: The 3-oxopropanoyl group introduces electrophilic reactivity, contrasting with the azepane’s amine-based nucleophilicity.

Synthesis : Utilizes potassium tert-butoxide in THF for Claisen-Schmidt condensation between acetylphenyl carbamate and methyl bromopyridine carboxylate .

Hydrogen Bonding and Crystallography

The tert-butyl group in the target compound influences crystal packing via steric effects, while pyrazole’s NH group participates in hydrogen bonding. Graph set analysis (as per Etter’s rules) could predict dimeric or chain motifs, as seen in sulfonamide derivatives .

Research Findings and Implications

- Ring Size Effects : Azepane’s larger ring may improve binding to flexible protein pockets (e.g., GPCRs) compared to piperidine .

- Functional Group Impact : Sulfonamides offer superior solubility but lower bioavailability than carbamates, critical for CNS-targeting drugs .

- Halogen Bonding : Bromine in pyridinyl derivatives enhances ligand-receptor affinity, a strategy leveraged in PET tracer design .

Biological Activity

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (CAS No. 2384419-32-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H23N3O2

- Molecular Weight : 265.36 g/mol

- Structure : The compound contains a tert-butyl group attached to an azepane ring, which is further substituted with a pyrazole moiety.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest (G2/M phase) |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects, as evidenced by its ability to reduce pro-inflammatory cytokine production in macrophage models. Specifically, this compound downregulates TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases.

Neuroprotective Properties

In neuropharmacological studies, this compound has shown neuroprotective effects against oxidative stress-induced neuronal cell death. It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative damage in neuronal cells.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, reinforcing its potential as an anticancer agent.

Case Study 2: Inflammation Reduction

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azepane or pyrazole precursors. Key steps include:

- Nucleophilic substitution : Introducing the tert-butyl group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .

- Suzuki coupling : Attaching the pyrazole moiety to the azepane ring using palladium catalysts and aryl boronic acids .

- Deprotection and functionalization : Selective removal of protecting groups (e.g., tert-butyl) under acidic conditions (HCl/dioxane) to enable further derivatization .

Q. Example Protocol :

React tert-butyl 3-bromoazepane-1-carboxylate with 1H-pyrazole-3-boronic acid using Pd(PPh₃)₄ in DMF at 80°C .

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. What structural features influence its biological activity?

- Azepane ring : A seven-membered ring providing conformational flexibility, enabling interactions with enzyme pockets .

- Pyrazole moiety : Facilitates hydrogen bonding and π-π stacking with biological targets (e.g., kinases) .

- tert-Butyl group : Enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization .

Q. Which analytical techniques are used for characterization?

Q. Why is stereochemical control critical during synthesis?

The (3R) configuration (as in tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate) determines binding affinity to chiral targets like G-protein-coupled receptors. Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) is often required .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Reaction condition tuning : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

- Catalyst optimization : Replace Pd(PPh₃)₄ with more efficient ligands like XPhos to enhance coupling efficiency .

- Purification strategies : Employ recrystallization (e.g., ethanol/water) over chromatography for cost-effective scaling .

Q. Table 1: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Boc protection | Boc₂O, NaHCO₃, THF/H₂O | 85 | 95 | |

| Suzuki coupling | Pd(PPh₃)₄, DMF, 80°C | 72 | 90 | |

| Chiral resolution | Chiral HPLC (Chiralpak AD-H) | 60 | 99 |

Q. How do hydrogen-bonding patterns affect crystallographic data interpretation?

Intermolecular hydrogen bonds (e.g., N-H···O=C) form specific graph-set motifs (e.g., ), influencing crystal packing and solubility. Discrepancies between predicted and observed XRD data often arise from dynamic H-bonding, requiring DFT calculations (e.g., Gaussian 16) to validate .

Q. How to address contradictions in NMR and MS data?

- Impurity analysis : Use LC-MS to detect byproducts (e.g., de-Boc derivatives) .

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals, necessitating multi-solvent NMR trials .

Q. What strategies improve stereochemical accuracy in computational modeling?

- Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding modes of (3R) vs. (3S) enantiomers .

- MD simulations : Analyze conformational stability of the azepane ring in aqueous vs. lipid bilayer environments .

Q. Key Challenges & Future Directions

- Stereoselective synthesis : Develop enantioselective methods using biocatalysts (e.g., lipases) .

- Biological target identification : Screen against kinase libraries (e.g., EGFR, BRAF) using SPR-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.